The table below summarizes the core chemical characteristics and primary natural sources of isorhapontin.
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-{3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Chemical Formula | C21H24O9 [1] |
| Molar Mass | 420.41 g/mol [1] |
| Classification | Stilbenoid; Glucoside of isorhapontigenin [1] |
| Natural Sources | • Norway spruce (Picea abies) roots (both mycorrhizal and non-mycorrhizal) [1] • Bark of Sitka spruce (Picea sitchensis) and White spruce (Picea glauca) [1] • Leaves of Eucalyptus globulus [2] |
Research has uncovered several promising biological activities for this compound and its aglycone, isorhapontigenin. The following table and diagram summarize these key activities and their proposed mechanisms of action.
| Biological Activity | Reported Effects and Potential Mechanisms | Research Context |
|---|---|---|
| Neuroprotective / Anti-Alzheimer's | Improves cognitive function; reduces oxidative stress (decreases MDA, increases catalase); suppresses neuroinflammation (inhibits microglia/astrocyte activation, reduces TNF-α & IL-1β); protects mitochondrial and neuronal integrity [3]. | In vivo (D-gal-induced AD rat models) & in vitro (SH-SY5Y cells) [3]. |
| Anti-cancer | Induces apoptosis; inhibits cancer cell proliferation via modulation of Akt/mTOR and MAPK/MEK signaling pathways [4]. | Pre-clinical studies on isorhapontigenin [4]. |
| Cardio-/Hepato-/Neuro-protective | Modulates key metabolic pathways (glycolysis, pentose phosphate pathway, TCA cycle, fatty acid oxidation); lowers plasma cholesterol [5]. | In vivo rat metabolomic study on isorhapontigenin [5]. |
| Antifungal | Inhibits fungal growth; acts on fungal cell walls by inhibiting hydrolytic activity of cellobiohydrolase I (CBH I, Ki=57.2 μM) and endoglucanase I [6] [7]. | In vitro fungal growth inhibition assays; enzyme kinetics [6] [7]. |
| Insecticidal | Acts as a competitive acetylcholinesterase (AChE) inhibitor (Ki=6.1 μM), leading to insect death [2]. | In vitro enzyme kinetics and molecular docking [2]. |
| Anti-inflammatory | Functions through diverse signaling pathways, including immune system and cancer-related pathways; molecular docking shows strong binding to COX-1 [4]. | Network pharmacology and computational studies on isorhapontigenin [4]. |
A summary of the multifaceted biological activities and mechanisms of action associated with this compound and isorhapontigenin.
For researchers, understanding the experimental approaches used to study this compound is crucial. Below are methodologies from key studies.
One study identified isorhapontigenin (referred to as Lg0005) as a potential anti-Alzheimer's agent through a network proximity method [3].
The antifungal mechanism of this compound was elucidated through enzyme inhibition kinetics.
The insecticidal potential of this compound, isolated from Eucalyptus globulus leaves, was investigated as follows:
Current evidence positions this compound and its aglycone as a promising candidate for nutraceutical and pharmaceutical development [4] [5]. Its favorable oral pharmacokinetic profile compared to resveratrol further enhances its potential [5]. Future work should focus on:
| Source Plant | Plant Part | Key Quantitative or Contextual Information |
|---|---|---|
| Norway Spruce (Picea abies) | Roots, Systemically | Found in mycorrhizal and non-mycorrhizal roots; fungal infection enhances its biosynthesis [1] [2]. |
| Sitka Spruce (Picea sitchensis) | Bark | Documented as a constituent; distribution within the tree has been studied [2]. |
| White Spruce (Picea glauca) | Bark | Identified as one of the major tetrahydroxystilbene glycosides [1] [2]. |
| Eucalyptus (Eucalyptus globulus) | Leaves | Isolated as a predominant phenolic compound; studied for its natural insecticidal properties [3]. |
For researchers aiming to isolate and identify isorhapontin, the following workflow outlines a standard protocol.
Experimental workflow for this compound isolation and identification.
This compound's bioactivity is a key area of scientific interest, with established and emerging research applications.
Isorhapontin is a stilbenoid compound predominant in spruce species (Picea spp.) like Norway spruce (Picea abies) [1] [2]. Its biosynthesis is part of the phenylpropanoid pathway and proceeds via resveratrol [1].
The diagram below illustrates the multi-step pathway from core metabolism to this compound:
Key biosynthetic pathway of this compound from phenylalanine.
The pathway is catalyzed by specific enzymes. Functional characterization is essential to confirm their roles.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function in Pathway | Experimental Evidence & Key Findings |
|---|---|---|
| Stilbene Synthase (STS) | Condenses p-coumaroyl-CoA with 3 malonyl-CoA to form resveratrol [1]. | Two STS genes (PaSTS1, PaSTS2) identified in Norway spruce. In vitro assays with recombinant proteins confirmed production of resveratrol, not tetrahydroxystilbenes [1]. |
| O-Methyltransferase (ROMT) | Methylates resveratrol to form isorhapontigenin (aglycone) [1]. | While specific spruce ROMT not detailed, SbROMT3 from sorghum methylates resveratrol to pinostilbene in engineered E. coli, demonstrating ROMT function [3]. |
| Glucosyltransferase (GT) | Adds a glucose moiety to isorhapontigenin to form this compound [1]. | Implicated by accumulation of glycosides (astringin, this compound) in transgenic spruce overexpressing PaSTS1, confirming resveratrol as a precursor for glucosylation [1]. |
The biosynthesis of this compound is inducible and functions as a defense mechanism in spruce trees.
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to characterize the function of STS enzymes in vitro [1].
This approach co-expresses multiple pathway enzymes in a single host to produce stilbenes [3].
This method is used to study the regulation of the pathway in response to stressors like fungal infection [1].
The this compound biosynthesis pathway is an inducible defense mechanism in spruce, initiated by STS-driven resveratrol formation and modified by methylation and glucosylation [1]. Knowledge of this pathway opens avenues for production through metabolic engineering in microbial systems [3] and underscores the role of stilbenes in plant defense [1] [5].
The following table summarizes key pharmacokinetic parameters of Isorhapontigenin from a pre-clinical study in Sprague-Dawley rats [1].
| Parameter | Description / Value (Rat Model) |
|---|---|
| Compound | Isorhapontigenin (ISO), a methoxylated derivative of resveratrol [1] |
| Intravenous Dose | 90 μmol/kg (approx. 23.2 mg/kg) [1] |
| IV Pharmacokinetics | Fairly rapid clearance (CL) and short mean residence time (MRT) [1] |
| Oral Doses | Single administration: 100 & 200 μmol/kg; Repeated daily dosing for 1 week [1] |
| Oral Absorption | Rapidly absorbed with long systemic circulation residence [1] |
| Oral Bioavailability (F) | Higher than resveratrol; increased with dose escalation [1] |
| Exposure (AUC/Dose & Cmax/Dose) | Higher than resveratrol; increased with dose escalation from 100 to 200 μmol/kg [1] |
| Comparative Advantage | Superior pharmacokinetic profiles to resveratrol (approx. 2-3 folds greater Cmax/Dose, AUC/Dose, and F) [1] |
Here are the methodologies used in the key pharmacokinetic and metabolomic study of ISO [1].
The diagram below outlines the key stages of the preclinical pharmacokinetic and metabolomic evaluation of ISO.
Preclinical PK and metabolomics workflow for Isorhapontigenin (ISO) in a rat model.
Isorhapontigenin (ISO) is a tetrahydroxylated stilbenoid and an analog of the well-known compound resveratrol, but it is distinguished by its methoxylation pattern [1]. Its glucoside form is known as Isorhapontin [2].
This compound is found in various natural sources, including [3] [1]:
A key point highlighted in the literature is that Isorhapontigenin demonstrates a superior pharmacokinetic (PK) profile and greater bioactivity compared to resveratrol, overcoming the limitations of resveratrol's poor bioavailability and making it a more promising candidate for drug development [3] [4].
Extensive research reveals that isorhapontigenin exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The table below summarizes its core mechanisms.
| Biological Property | Key Molecular Targets & Pathways | Observed Effects / Outcome |
|---|
| Anti-cancer [3] [1] [4] | • Inhibits Sphingosine Kinases (SPHK1/2) • Destabilizes tubulin polymerization • Regulates MAPK/PI3K pathways • Induces cell cycle arrest & apoptosis (via PARP, Caspases) • Increases oxidative stress | Induces death in breast cancer (MCF7, T47D, MDA-MB-231), bladder, lung, pancreatic, colon, and gastric cancer cells. | | Anti-inflammatory & Antioxidant [1] [5] | • Activates the Nrf2 pathway • Inhibits NF-κB signaling (reduces IL-1β, IL-6, TNF-α) • Scavenges Reactive Oxygen Species (ROS) | Protects against oxidative stress and inflammation models like acute lung injury. Antioxidant effect is higher than Vitamin E [3]. | | Antimicrobial & Antifungal [1] [6] | • Inhibits fungal cellobiohydrolase I (CBH I) and endoglucanase I (Ki = 57.2 μM for CBH I) | Shows activity against various bacteria, fungi, and viruses. | | Cardio- & Neuroprotective [1] | • Modulates lipid metabolism, improves endothelial function. | Offers protection in models of myocardial infarction and neurodegenerative diseases. |
The following diagram illustrates the primary anti-cancer mechanism of Isorhapontigenin (ISO) in breast cancer cells, integrating several key pathways identified in the research [3] [4]:
Diagram of Isorhapontigenin's anti-cancer mechanism via SPHK inhibition and tubulin destabilization.
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to investigate isorhapontigenin's anti-breast cancer effects [3] [4].
From a pharmaceutical perspective, isorhapontigenin is considered a novel and promising lead compound [1]. Network pharmacology and molecular docking studies predict that it interacts stably with core target proteins like COX-1 (PDB: 6Y3C, docking score: -8.2) and other receptors (PDB: 1CX2, docking score: -8.4), supporting its multi-target potential for disease management [1].
Its broad therapeutic profile and improved bioavailability over resveratrol make it a strong candidate for further development into treatments for cancer, inflammatory conditions, and neurodegenerative diseases [3] [1].
Isorhapontigenin (ISO), also referred to as isorhapontin in its glycosylated form, is a naturally occurring stilbenoid and a methoxylated analog of resveratrol. It exhibits a broad spectrum of promising pharmacological activities, including antiplatelet, anticancer, antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. Its higher oral bioavailability compared to resveratrol makes it a strong candidate for nutraceutical and pharmaceutical development [2]. This document consolidates established protocols for the extraction, purification, and quantitative analysis of isorhapontigenin from plant materials and biological matrices, providing researchers with reliable and reproducible methods.
This protocol outlines the steps for isolating this compound from E. globulus leaves, a known natural source [3] [4].
For pharmacokinetic and biodistribution studies, a robust and simple HPLC-UV method has been developed and validated for quantifying isorhapontigenin in murine plasma and tissue homogenates [1].
For applications requiring higher sensitivity, such as detecting lower concentrations or confirming identity, an HPLC-MS protocol is recommended.
The workflow below summarizes the key steps for sample processing and analysis.
Workflow for Isorhapontigenin Sample Processing and Analysis
| Parameter | Specification | Details / Value |
|---|---|---|
| Matrix | Plasma, Tissue Homogenates | Liver, lung, heart, etc. |
| LLOQ | 15 ng/mL | Corresponds to 90 ng/g in tissue |
| Linear Range | 15 - 800 ng/mL | Demonstrated good linearity |
| Accuracy | Within 100% ± 10% | For both intra-day and inter-day |
| Precision (RSD) | ≤ 10% | For both intra-day and inter-day |
| Retention Time | ~9.5 minutes | Under specified gradient conditions |
| Property | Observation / Value | Context / Reference |
|---|---|---|
| Oral Bioavailability | ~20-30% in rats | Higher than resveratrol (<1%) [1] [2] |
| Tissue Distribution | Rapid and widespread | Found in major organs after oral dosing [1] |
| AChE Inhibition (IC₅₀) | 12.6 µM | Competitive inhibitor mode [3] [4] |
| Anti-platelet Activity | Selective inhibition of ADP-induced aggregation | IC₅₀ ~44 µM; differs from resveratrol [2] |
The protocols detailed herein provide a solid foundation for the reliable purification and quantification of isorhapontigenin. The HPLC-UV method offers a simple, cost-effective, and robust solution for analyzing this compound in complex biological matrices, while the HPLC-MS protocol allows for highly sensitive and specific confirmation. The demonstrated favorable pharmacokinetic profile and broad bioactivity of isorhapontigenin underscore its potential as a lead compound for further development, supported by these analytical methods.
Isorhapontigenin is a naturally occurring stilbenoid, a class of compounds recognized for their significant biological activities. It is a structural analog of resveratrol, differing primarily in its methoxylation pattern, which enhances its stability and bioactivity [1]. This compound has emerged as a promising candidate for drug development due to its diverse therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects [1] [2]. Its presence in various plants, particularly the Gnetum genus and the bark of Norway spruce (Picea abies), makes it an accessible target for phytochemical analysis [1] [3].
This protocol provides a robust method for the separation, identification, and quantification of Isorhapontigenin and related stilbenes using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Mass Spectrometry (HPLC-MS).
The following conditions are adapted from a published protocol for quantitative analysis of stilbene derivatives [4].
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 0% |
| 35 | 40% |
| 40 | 50% |
| 50 | 100% |
| 65 | 100% |
For any analytical method to be used in regulated environments or for reliable research data, it must be validated according to international guidelines like ICH Q2(R1) [6] [7] [8]. The table below outlines the core validation parameters and their typical acceptance criteria.
| Validation Parameter | Assessment Procedure & Acceptance Criteria |
|---|---|
| Specificity | Demonstrate that the peak for Isorhapontigenin is pure and resolved from other close-eluting compounds (e.g., resveratrol, piceatannol) and matrix components. Peak purity tools in DAD and MS confirmation are used [7] [8]. |
| Linearity & Range | Analyze a minimum of 5 concentrations of the standard in duplicate. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999 [7]. |
| Accuracy | Perform a recovery study by spiking a known amount of Isorhapontigenin standard into a sample matrix. Recovery should typically be between 98-102% [7]. |
| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of the same sample on the same day. RSD ≤ 1.0%. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. RSD ≤ 2.0% [7] [8]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD (S/N ≈ 3): The lowest concentration that can be detected. LOQ (S/N ≈ 10): The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., RSD < 5%) [8]. | | Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate ±0.05 mL/min, column temperature ±2°C, organic modifier composition ±2%). The method should remain unaffected, with retention time and peak area RSDs within predefined limits [7] [8]. |
Isorhapontigenin's therapeutic value is supported by its multi-target mechanism of action, validated through network pharmacology, molecular docking, and in vitro experiments.
The experimental workflow for establishing its efficacy, from in silico predictions to in vitro validation, can be visualized as follows:
Isorhapontigenin is a versatile natural product with significant promise in drug development. The detailed HPLC-DAD/ESI-MS protocol provided here allows for its precise analysis in complex plant matrices. Furthermore, the robust validation framework ensures that the analytical method is reliable, accurate, and suitable for its intended purpose, whether in research or quality control. The strong scientific evidence underpinning its diverse mechanisms of action, particularly in oncology and neuroprotection, highlights its potential as a lead compound for novel therapeutics.
Isorhapontigenin (ISO) is a natural stilbene derivative, recognized as a methoxylated analog of the well-known compound resveratrol [1] [2]. It is found in various plants, notably in the Gnetum genus, and has attracted significant scientific interest due to its broad pharmacological potential. Pre-clinical studies have demonstrated that isorhapontigenin possesses anti-inflammatory, anti-cancer, anti-oxidation, and cardio-protective activities [1] [2]. A key advantage of isorhapontigenin over resveratrol is its superior oral bioavailability and more favorable pharmacokinetic profile, making it a promising candidate for nutraceutical and pharmaceutical development [2].
This section provides a detailed methodology for the precise quantification of isorhapontigenin in biological matrices, such as rat plasma, using UPLC-QqQ-MS/MS. The method is adapted from established protocols for stilbenes and other secondary metabolites [3] [2] [4].
1. Instrumentation and Chromatography
2. Mass Spectrometric Detection (QqQ-MS)
3. Sample Preparation (Rat Plasma)
4. Method Validation The developed method should be validated according to guidelines (e.g., EMA) to ensure reliability, including:
The UPLC-QqQ-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of isorhapontigenin in pre-clinical models [2]. The table below summarizes key findings from a study in Sprague-Dawley rats:
| Pharmacokinetic Parameter | Isorhapontigenin (Single Oral Dose, 200 µmol/kg) | Resveratrol (For Comparison) |
|---|---|---|
| Cmax/Dose (Normalized Max Concentration) | Higher | Approximately 2-3 times lower than ISO |
| AUC/Dose (Normalized Exposure) | Higher | Approximately 2-3 times lower than ISO |
| Oral Bioavailability (F) | ~Superior | Lower than ISO |
| Clearance (CL) | Fairly rapid (upon IV administration) | - |
| Mean Residence Time (MRT) | Long in systemic circulation (after oral dose) | - |
Key Findings:
Isorhapontigenin exerts its diverse pharmacological effects through modulation of multiple signaling pathways. Computational and network pharmacology analyses suggest it acts via many immune system and cancer pathways [1].
Diagram Title: Proposed Signaling Pathways of Isorhapontigenin
The diagram above summarizes the multi-target mechanism of action of isorhapontigenin. Molecular docking studies have shown that isorhapontigenin has a high affinity for human COX-1 receptor proteins (docking scores of -8.2 and -8.4), underscoring its potential as a potent anti-inflammatory agent [1]. Furthermore, metabolomic investigations in rats have revealed that one-week administration of isorhapontigenin significantly reduces plasma levels of arachidonic acid (a precursor to pro-inflammatory mediators) and cholesterol, while also impacting pathways related to glucose metabolism [2].
The UPLC-QqQ-MS/MS platform provides a robust, sensitive, and specific solution for analyzing isorhapontigenin in complex biological samples. The methodologies outlined here enable reliable quantification for pharmacokinetic and metabolomic studies. The compelling pre-clinical data on isorhapontigenin—highlighting its diverse health-promoting activities and, crucially, its favorable pharmacokinetic profile over resveratrol—strongly supports its continued investigation as a promising nutraceutical or therapeutic agent.
The following protocol is adapted from supplier recommendations for preparing a standard 100 mg/mL stock solution in DMSO [1].
The table below provides a dilution guide for various target concentrations from a 100 mg/mL stock solution.
| Target Concentration | Volume of Stock Solution (from 100 mg/mL) | Volume of Solvent | Total Volume |
|---|---|---|---|
| 5 mM | 11.9 µL | 988.1 µL | 1000 µL |
| 10 mM | 23.8 µL | 976.2 µL | 1000 µL |
| 50 mM | 118.9 µL | 881.1 µL | 1000 µL |
> Note: The information in this guide is intended for research purposes only. It is not for drug, household, or other uses. Please refer to the Material Safety Data Sheet (MSDS) for safe handling practices.
The following diagram outlines the general workflow for preparing and using an this compound stock solution, leading to its potential application in antifungal assays.
This compound is known to function as an antifungal agent by inhibiting key fungal enzymes. It targets cellobiohydrolase I (CBH I) with a reported Ki of 57.2 µM and also inhibits the activity of endoglucanase I in Trichoderma species [1]. Research on Norway spruce has shown that this compound and related stilbenes are part of the plant's inducible defense system; fungal inoculation increases stilbene synthase gene expression and tetrahydroxystilbene production, with extracts from stilbene-producing lines demonstrating significant fungal growth inhibition [3].
Isorhapontin is a stilbenoid compound, specifically the glucoside of isorhapontigenin, found in various spruce species (Picea spp.) such as Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) [1] [2]. Stilbenoids are phenolic compounds known for their role in plant defense mechanisms [1].
Research indicates that this compound and related stilbenes are part of the inducible defense system in spruce. Fungal inoculation has been shown to increase the production of these compounds, and extracts from spruce trees engineered to overexpress stilbene biosynthesis pathways demonstrate significant antifungal activity [1]. The compound exhibits a specific mechanism of action by inhibiting key fungal enzymes, as detailed in the table below.
Table 1: Documented Antifungal Targets of this compound
| Target Enzyme | Organism | Inhibitory Constant (Ki) | Biological Consequence |
|---|---|---|---|
| Cellobiohydrolase I (CBH I) [3] | Trichoderma | 57.2 µM [3] | Disruption of cellulose degradation, impairing fungal growth on plant cell walls. |
| Endoglucanase I [3] | Trichoderma | Not specified (Activity confirmed) [3] | Synergistic disruption of cellulose degradation. |
This protocol outlines a method for evaluating the direct antifungal and enzymatic inhibitory activity of this compound, adapted from general antifungal testing principles [3] [4].
This assay determines the minimum inhibitory concentration (MIC) of this compound against target fungi and evaluates its specific action on fungal cellulolytic enzymes, which is one of its known mechanisms [3].
The following diagram illustrates the key steps for conducting the in vitro antifungal screening.
This protocol evaluates the efficacy of this compound in a whole-plant system, providing biologically relevant data on its ability to protect against fungal infection. It is adapted from a peer-reviewed method for screening antifungals against Rhizoctonia solani in rice [5].
The protocol uses a reliable inoculation method to infect plant tissue with a pathogen and then applies this compound to assess its protective or curative effect by monitoring lesion development [5].
The key steps for the in planta assay are summarized below.
Isorhapontigenin (ISO), a natural methoxylated derivative of resveratrol found in grapes and various Chinese herbs, has recently emerged as a promising candidate for antimicrobial therapeutic development. Unlike traditional antibiotics that directly kill bacteria, ISO exhibits remarkable anti-virulence properties by specifically targeting key regulatory pathways in pathogenic bacteria without exerting strong selective pressure that drives resistance development. This approach represents a novel strategic paradigm in antimicrobial therapy, particularly relevant in an era of increasing multidrug-resistant bacterial infections. Research has demonstrated that ISO possesses favorable pharmacokinetic properties with approximately 2-3 times greater oral bioavailability compared to its parent compound resveratrol, enhancing its therapeutic potential [1]. The compound has shown particular efficacy against Staphylococcus aureus, a Gram-positive pathogen responsible for a wide spectrum of infections ranging from mild skin conditions to life-threatening diseases such as endocarditis, pneumonia, and sepsis [2]. These Application Notes provide detailed methodologies and experimental protocols for evaluating the antimicrobial and anti-virulence activities of ISO, enabling researchers to reliably assess its potential as a novel anti-infective agent.
Table 1: Antimicrobial Activity Profile of Isorhapontigenin and Related Stilbenes
| Compound | MIC against S. aureus | Hemolysis Inhibition | Key Molecular Targets | Cytotoxicity (CC50) |
|---|---|---|---|---|
| Isorhapontigenin | >128 µg/mL (495.6 µM) [2] | Significant reduction at 25-100 µM [2] | MgrA global regulator [2] | >100 µM (BEAS-2B & L-02 cells) [2] |
| Pinosylvin | 10-50 µg/mL (varies by strain) [3] [4] | Not tested | Cell membrane disruption [3] | Not tested |
| Resveratrol | ~100 µg/mL (approx.) [4] | Moderate reduction | α-hemolysin (Hla) [2] | Not tested |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Isorhapontigenin
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Skin Abscess Reduction | Significant area reduction [2] | Mouse model, ISO treatment |
| Pneumonia Survival | Significant improvement [2] | Mouse model, ISO treatment |
| Oral Bioavailability | ~2-3 times higher than resveratrol [1] | Rat model, 100-200 μmol/kg |
| Plasma Half-Life | ~2 hours [5] | Mouse model, LC-MS/MS detection |
| Linear Dose Response | AUC(0-t), AUC(0-∞), Cmax proportional to dosage [5] | 40-160 mg/kg oral administration in mice |
Principle: The MIC assay determines the lowest concentration of ISO that visibly inhibits bacterial growth, following the standard Clinical and Laboratory Standards Institute (CLSI) guidelines [2].
Materials:
Procedure:
Note: ISO typically demonstrates MIC values exceeding 128 µg/mL (495.6 µM) against S. aureus, indicating its non-bactericidal mechanism of action [2].
Principle: This assay measures ISO's ability to inhibit S. aureus α-hemolysin (Hla)-mediated lysis of red blood cells, quantifying its anti-virulence effect [2].
Materials:
Procedure:
Principle: Electrophoretic Mobility Shift Assay (EMSA) assesses ISO's ability to disrupt MgrA binding to target gene promoters [2].
Materials:
Procedure:
Principle: These assays evaluate ISO's safety profile using mammalian cell lines and animal models [2].
Materials:
Procedure for Cytotoxicity:
Procedure for In Vivo Toxicity:
The unique anti-virulence mechanism of ISO positions it as a promising therapeutic candidate, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) where conventional antibiotics face increasing limitations. By specifically targeting the MgrA global regulator without exerting bactericidal pressure, ISO offers a strategic approach to combat resistance development while effectively mitigating pathogenicity [2]. The demonstrated efficacy of ISO in both skin abscess and murine pneumonia models, coupled with its significant survival benefits, underscores its translational potential for treating diverse S. aureus infections [2].
The favorable pharmacokinetic profile of ISO, characterized by rapid absorption, dose-linear exposure, and superior oral bioavailability compared to resveratrol, further enhances its therapeutic applicability [5] [1]. Additionally, the established safety profile of ISO in both cellular and Galleria mellonella models supports its potential for further development [2]. Future research directions should focus on formulation optimization to enhance stability and delivery, comprehensive toxicological assessments in mammalian models, and exploration of synergistic combinations with conventional antibiotics to broaden therapeutic applications and maximize clinical efficacy.
Isorhapontigenin represents an innovative approach to antimicrobial therapy through its targeted anti-virulence mechanism rather than direct bacterial killing. The detailed methodologies outlined in these Application Notes provide researchers with comprehensive tools to evaluate ISO's antimicrobial properties, mechanism of action, and therapeutic potential. The robust experimental protocols for assessing anti-virulence activity, particularly against S. aureus, coupled with the compound's favorable pharmacokinetics and safety profile, position ISO as a promising candidate for further development as a novel therapeutic agent against challenging bacterial infections. As antibiotic resistance continues to escalate globally, alternative approaches like ISO that disrupt virulence pathways offer promising avenues for next-generation anti-infective development.
Isorhapontin is a naturally occurring stilbene glucoside found in the bark of Picea glehnii and other plant species [1]. This application note details its identified role as a specific inhibitor of key cellulase enzymes produced by the fungus Trichoderma reesei, a common source of industrial cellulolytic mixtures [1] [2] [3]. Understanding its mechanism and application is valuable for research in fungal biology, enzyme kinetics, and the development of natural antifungal strategies.
The inhibitory profile of this compound is notable for its specificity. The core findings from the literature are summarized in the following tables.
Table 1: Kinetic Parameters of this compound Inhibition on Trichoderma Cellobiohydrolase I (CBH I)
| Parameter | Value | Experimental Conditions / Notes |
|---|---|---|
| Inhibition Constant (Ki) | 57.2 µM | Inhibitor concentration < 125 µM [1]. |
| Inhibition Constant (Ki') | 33.3 µM | Inhibitor concentration < 125 µM [1]. |
| Inhibition Type | Mixed (noncompetitive & uncompetitive) | Observed for hydrolysis of soluble cellooligosaccharides [1]. |
Table 2: Inhibitory Specificity of this compound Across Trichoderma Cellulases
| Enzyme | Inhibition Effect | Substrate Tested |
|---|---|---|
| Cellobiohydrolase I (CBH I) | Strong inhibition | Bacterial microcrystalline cellulose & celloheptaitol [1] |
| CBH I Core Domain | Strong inhibition (similar to full enzyme) | Celloheptaitol [1] |
| Endoglucanase I | Inhibition observed | Celloheptaitol [1] |
| Endoglucanase II & III | Almost no effect | Not specified [1] |
| Aglycone (Isorhapontigenin) | Almost no inhibition | Various (demonstrates glucoside importance) [1] |
Below is a generalized protocol based on the methods cited in the research, which you can adapt for in vitro verification of this compound's effects.
Protocol 1: Assessing Cellulase Inhibition Using Soluble Cellooligosaccharide Substrates
Workflow Diagram: Cellulase Inhibition Assay
The following diagram illustrates the key stages of the experimental protocol for assessing cellulase inhibition.
1. Reaction Mixture Preparation:
2. Pre-incubation:
3. Reaction Initiation:
4. Reaction Termination:
5. Product Measurement:
6. Data Analysis:
The experimental evidence suggests a specific mechanism for this compound's action, which is visualized in the following pathway diagram.
Pathway Diagram: Proposed Inhibition Mechanism
Isorhapontigenin (ISO) is a natural stilbene derivative found in plants like Gnetum cleistostachyum and Picea mariana (Black Spruce) [1] [2]. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for therapeutic development [2] [3]. The provided data serves as a reference for employing ISO in your in vitro studies.
The effective concentration of ISO varies with cell type, treatment duration, and assay endpoint. The tables below summarize key experimental data.
Table 1: Anti-Cancer Efficacy of Isorhapontigenin in Human Bladder Cancer T24 Cells [2]
| Assay Endpoint | ISO Concentration | Treatment Duration | Key Results (vs. Control) |
|---|---|---|---|
| Cell Viability (MTS Assay) | 5 - 60 µM | 24 hours | Gradual decrease from 92.6% (5 µM) to 40.1% (60 µM) |
| Cell Migration (Wound Healing) | 10, 20, 40 µM | 24 hours | 82.4%, 68.6%, and 54.4% wound closure, respectively |
| Cell Migration (Transwell) | 10, 20 µM | Not specified | Reduced to 58.8% and 42.7%, respectively |
| Cell Invasion (Transwell) | 10, 20 µM | Not specified | Reduced to 43.9% and 32.1%, respectively |
| Transcriptome Analysis | 20 µM | 24 hours | 1047 differentially expressed genes (DEGs) identified |
Table 2: Anti-Inflammatory and Antioxidant Effects of Isorhapontigenin [3]
| Cell Line / Model | Inducing Agent | ISO Concentration | Key Findings |
|---|---|---|---|
| RAW264.7 (mouse macrophage) | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Inhibited IL-1β, IL-6, TNF-α, iNOS, COX-2, and ROS production |
| RAW264.7 & Mouse ALI model | LPS | 10, 20, 40 µM | Enhanced Nrf2 nuclear translocation; effects reversed by Nrf2 inhibitor ML385 |
You can adapt the following detailed methodologies for your experiments with ISO.
This protocol is adapted from studies on human bladder cancer T24 cells [2].
This protocol is based on studies using LPS-induced models in RAW264.7 macrophages [3].
The diagrams below, generated using Graphviz, illustrate the primary signaling pathways modulated by ISO based on current research.
This diagram summarizes the key mechanisms by which ISO inhibits bladder cancer progression, leading to suppressed cell survival, migration, and invasion [2].
This diagram shows how ISO alleviates inflammation and oxidative stress primarily through the activation of the Nrf2 signaling pathway [3].
Isorhapontigenin is a versatile natural compound with documented efficacy in cell culture models for cancer and inflammatory diseases. The provided data, protocols, and pathway models offer a foundational framework for incorporating ISO into your research. Researchers are encouraged to conduct preliminary dose-response studies for their specific cell systems.
Here are detailed methodologies for administering Isorhapontin in vivo, based on established pharmacokinetic studies in rodent models.
> Important Note: Due to the light-sensitive nature of stilbene compounds, all procedures, from formulation to dosing and sample collection, must be carried out under dimly lit conditions to prevent photo-isomerization [1].
The table below outlines a standard protocol for a single-dose pharmacokinetic study, which can be adapted for efficacy models [1].
| Step | Procedure | Details & Parameters |
|---|---|---|
| 1. Pre-dose | Implant catheter in the jugular vein | Allows for intravenous dosing and serial blood collection. Flush with heparin-saline (10 I.U./mL) after surgery and each collection to prevent clotting [1]. |
| 2. Dosing | IV Group: Single bolus injection via jugular catheter. PO Group: Single oral administration via gavage. | IV Dose: 90 μmol/kg (approx. 23.2 mg/kg). PO Dose: 100 or 200 μmol/kg (approx. 25.8 or 51.6 mg/kg) [1]. | | 3. Blood Collection | Serial collection via jugular catheter at specified time points. | Time Points: Pre-dose, 5, 15, 30, 60, 90, 120, 180, 240, 300, 420, 540, and 720 minutes post-dose [1]. | | 4. Sample Processing | Centrifuge blood samples to collect plasma. | Plasma should be stored at -80°C prior to analysis by LC-MS/MS [1]. |
For studies involving long-term administration to model chronic diseases, a dose of 200 μmol/kg/day administered orally for one week has been used successfully without altering the major pharmacokinetic parameters [1].
Consolidated data from pharmacokinetic studies provide critical insights for experimental design.
| Parameter | Intravenous (90 μmol/kg) | Oral (100 μmol/kg) | Oral (200 μmol/kg) |
|---|---|---|---|
| Clearance (CL) | Fairly rapid [1] | - | - |
| Mean Residence Time (MRT) | Short [1] | Long residence in systemic circulation [1] | - |
| Max Plasma Concentration (C~max~/Dose) | - | Lower | Higher |
| Plasma Exposure (AUC/Dose) | - | Lower | Higher |
| Oral Bioavailability (F) | - | Lower | Higher (approx. 2-3x greater than resveratrol) [1] |
This compound exerts its therapeutic effects through multi-target mechanisms, which can be visualized in the following pathway diagrams relevant to cancer and inflammation.
Beyond the pathways above, this compound also demonstrates epigenetic modulation through microRNA regulation, highlighting its versatile, multi-target action [2].
This workflow outlines the key stages of a comprehensive in vivo investigation of this compound.
While the data is promising, you should be aware of certain limitations in current research:
I hope these detailed application notes provide a solid foundation for your work with this compound. Should you focus on a specific disease model, I can help search for more targeted methodological information.
Isorhapontin (CAS No. 32727-29-0), a naturally occurring stilbene derivative and glycoside of isorhapontigenin, has garnered significant research interest due to its diverse biological activities including antifungal properties and inhibition of cellobiohydrolase I and endoglucanase I [1]. As a methoxylated resveratrol derivative present in grapes and Chinese herbs, this compound demonstrates various health-promoting activities with pharmacokinetic profiles superior to resveratrol, making it a promising candidate for nutraceutical and pharmaceutical development [2]. These application notes provide detailed protocols for the proper storage, stability assessment, and handling of this compound to ensure research reproducibility and compound integrity throughout experimental workflows.
Understanding the fundamental properties of this compound is essential for developing appropriate storage and handling protocols.
Table 1: Fundamental Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| CAS Number | 32727-29-0 | - |
| Molecular Formula | C₂₁H₂₄O₉ | - |
| Molecular Weight | 420.41 g/mol | - |
| Melting Point | 193-194 °C | Solvents: methanol, chloroform [1] |
| Boiling Point | 721.1 ± 60.0 °C | Predicted [1] |
| Density | 1.498 ± 0.06 g/cm³ | Predicted [1] |
| pKa | 9.16 ± 0.10 | Predicted [1] |
Table 2: Solubility and Stability Characteristics
| Parameter | Characteristics |
|---|---|
| Solubility | Slightly soluble in acetone and DMSO [1] |
| Physical Form | Solid, color ranging from off-white to very dark orange [1] |
| Hygroscopicity | Demonstrates hygroscopic properties [1] |
| Storage Temperature | -20°C [1] |
| Light Sensitivity | Light-sensitive (based on stilbene characteristics) [2] |
Based on the chemical properties of this compound and general principles for stilbene compounds, the following storage conditions are recommended:
The recommended storage conditions address several stability concerns inherent to this compound and similar stilbene compounds:
Thermal Stability: Storage at -20°C significantly reduces the rate of thermal degradation processes, preserving compound integrity during long-term storage [1].
Photostability: this compound contains conjugated systems characteristic of stilbenes that are susceptible to photoisomerization and photodegradation. One research group specifically noted that "all laboratory procedures were executed under dimly lit conditions to prevent photo-isomerization of stilbenes" when working with isorhapontigenin, the aglycone of this compound [2].
Moisture Protection: The hygroscopic nature of this compound necessitates protection from atmospheric moisture to prevent hydrolysis and physical changes [1].
This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions, following ICH guidelines for stability testing [3] [4].
Stability Study Workflow
4.1.1 Storage Conditions and Time Points
Table 3: Stability Study Design Based on ICH Guidelines
| Study Type | Storage Conditions | Testing Time Points | Purpose |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | Establish retest period/shelf life under recommended storage [3] [4] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months | Bridge between long-term and accelerated conditions [4] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Evaluate thermal and moisture sensitivity; predict long-term stability [3] [4] |
4.1.2 Testing Parameters
For each time point, analyze samples for the following parameters:
Forced degradation studies help identify likely degradation products and establish the stability-indicating properties of analytical methods.
Protocol:
Liquid chromatography coupled with tandem mass spectrometry provides sensitive and specific quantification of this compound in stability studies.
Chromatographic Conditions:
Mass Spectrometric Conditions:
Stock Solution Preparation:
Stability Sample Preparation:
Research studies have employed specific formulation strategies for in vivo administration:
Sample Handling Procedure
Thawing Procedures:
Weighing:
Solution Preparation:
This compound presents specific environmental hazards that require careful management:
Maintain comprehensive documentation for each this compound batch:
Proper storage and handling of this compound at -20°C in the dark with protection from moisture is essential for maintaining compound integrity throughout research activities. The stability protocols outlined in these application notes provide a systematic approach to establishing scientifically justified shelf life and retest periods. Implementation of these guidelines will ensure reliable experimental results and facilitate the continued investigation of this compound's promising biological activities. As research progresses toward potential therapeutic applications, more comprehensive stability data will be needed to support advanced development stages.
Q1: What is the aqueous solubility of isorhapontin? this compound has very low water solubility. One study preparing an intravenous formulation reported its solubility as < 3.5 μg/mL at 25°C [1].
Q2: What formulation strategies can improve this compound's solubility for biological studies? Solid dispersions using water-soluble polymers like polyvinylpyrrolidone (PVP10), combined with surfactants like benzalkonium chloride, have been successfully used to create aqueous preparations for intravenous administration [1]. Deep Eutectic Solvents (DES) also show high efficiency in extracting this compound from plant matrices, suggesting their potential as green solvents for solubilization in various applications [2] [3].
Q3: Does the aglycone form, isorhapontigenin, have different solubility? Yes. The removal of the glucose moiety (aglycone form, isorhapontigenin) significantly alters the compound's physicochemical properties. Research indicates that while the glucosidic structure of this compound is essential for its antifungal activity, the aglycone form shows almost no inhibition of cellulase activity, highlighting the importance of the sugar group for certain biological functions [4].
Problem: this compound will not dissolve in your aqueous buffer, leading to precipitation and inconsistent experimental results.
Solutions:
Formulate a Solid Dispersion for IV Administration This protocol is designed to create a water-soluble preparation suitable for intravenous administration in animal studies, allowing for the direct investigation of this compound's biological effects [1].
Utilize Deep Eutectic Solvents (DES) for Extraction and Solubilization DES are green, biodegradable solvents excellent for extracting polyphenolic compounds like this compound. This method can be used to create concentrated stock solutions [2] [3].
This method creates a biologically compatible preparation by forming a solid dispersion of this compound with PVP10 and benzalkonium chloride.
Materials:
Procedure:
This method is ideal for efficiently extracting this compound from plant materials or creating concentrated solutions for further dilution.
Materials:
DES Preparation:
Extraction Procedure:
The table below summarizes key data on this compound and its aglycone form.
| Property | This compound | Isorhapontigenin (Aglycone) | References |
|---|---|---|---|
| Aqueous Solubility | < 3.5 μg/mL (at 25°C) | Information Missing | [1] |
| Antifungal Activity (Ki) | 57.2 μM (against Trichoderma CBH I) | Almost no inhibition | [4] |
| Key Bioactivity | Inhibits cellulase activity | Potent anti-cancer effects (e.g., against bladder cancer) | [4] [5] |
The table below summarizes two primary approaches for studying Isorhapontin degradation, derived from current research.
| Approach | Key Reagents & Conditions | Experimental Setup & Workflow | Analysis & Confirmation Methods |
|---|
| 1. Biomimetic Oxidative Coupling [1] | - Enzymatic: Horseradish Peroxidase (HRP) + H2O2 in buffer.
To visualize how these elements integrate into a cohesive research plan, the following diagram outlines a potential experimental workflow.
Here are some solutions to potential problems you might encounter:
Eucalyptus globulus [2] and is also a documented component of the bark of Norway spruce (Picea abies) [1] [3].
| Target Enzyme | Inhibition Type | Inhibition Constant (Kᵢ) | Substrate Tested |
|---|---|---|---|
| Cellobiohydrolase I (CBH I) | Mixed noncompetitive and uncompetitive (at <125μM) [1] | 57.2 μM [1] [2] | Bacterial microcrystalline cellulose, Celloheptaitol [1] |
| Endoglucanase I | Information not specified in available research [1] [2] | Information not specified [1] [2] | Celloheptaitol [1] |
| Endoglucanase II & III | Almost no inhibition observed [1] | Not Applicable | Celloheptaitol [1] |
Here is a detailed methodology for evaluating this compound's inhibitory effect on cellulase activity, based on the research [1].
Key Materials
Procedure
The following diagram illustrates the proposed mechanism where this compound binds to the enzyme-substrate complex, based on the uncompetitive component of its inhibition.
Issue: Low or No Observed Inhibition
Issue: Inconsistent Kinetics Data
Q: What is the core structural feature responsible for this compound's inhibition?
Q: Does this compound inhibit all types of cellulases equally?
Q: What is the practical significance of this inhibition?
The following table consolidates the key quantitative data for this compound's inhibition of Trichoderma reesei Cellobiohydrolase I (CBH I, also known as Cel7A).
| Parameter | Value | Experimental Context |
|---|---|---|
| Ki (Competitive Inhibition Constant) | 57.2 µM [1] [2] | Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2]. |
| Ki' (Uncompetitive Inhibition Constant) | 33.3 µM [2] | Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2]. |
| Inhibition Mechanism | Mixed (Noncompetitive & Uncompetitive) [2] | Observed at inhibitor concentrations less than 125 µM [2]. |
| Molecular Weight | 420.41 g/mol [1] [3] | Chemical formula: C21H24O9 [1] [3]. |
| CAS Number | 32727-29-0 [1] [3] | - |
The Ki values in the table were determined through a detailed kinetic study. Here is a deeper look into the experimental methodology and findings:
Q1: The inhibition of my CBH I by this compound seems weaker than expected. What could be the reason?
Q2: Are there other known inhibitors of Cellobiohydrolase I that I should be aware of in my experiments?
Q3: What is a suitable solvent for preparing this compound stock solutions?
The following table summarizes the known inhibition characteristics of this compound and its derivative from scientific literature.
| Inhibitor | Target Enzyme | Reported Inhibition Type | Key Kinetic Constants | Structural Requirements |
|---|
| This compound (5,4′-dihydroxy-3′-methoxystilbene-3-β-D-glucoside) [1] | Trichoderma Cellobiohydrolase I (CBH I) | Mixed noncompetitive and uncompetitive (at [I] < 125μM) [1] | - ( K_i ): 57.2 μM
For researchers looking to study or validate mixed inhibition, here is a detailed methodology and a key conceptual diagram.
This protocol is adapted from studies on Trichoderma cellulase inhibition [1]:
The following diagram illustrates the general mechanism of mixed inhibition, which is consistent with the reported behavior of this compound.
> A Critical Note on Mechanism Interpretation > While the classic model attributes mixed inhibition to binding at an allosteric site, a review of the scientific literature suggests this two-site mechanism is often mistaken. Statistical and theoretical analyses indicate that most mixed inhibitors likely bind only to the active site of the free enzyme under various mechanistic scenarios [3]. The observable kinetic pattern (mixed) does not uniquely define the molecular mechanism. Thorough biochemical or biophysical studies are required to confirm the actual binding site.
Does this compound always act as a mixed noncompetitive inhibitor? No. The inhibition type is highly dependent on the specific enzyme target. This compound exhibits mixed-type inhibition against Cellobiohydrolase I but acts as a competitive inhibitor of Acetylcholinesterase [1] [2]. The context matters, and the inhibition mechanism must be empirically verified for each new enzyme.
The aglycone isorhapontigenin shows no inhibition. Why is the glucoside form active? Studies on cellulase inhibition indicate that both the stilbene backbone and the β-glucosidic moiety are essential for the inhibitory effect. Removing the glucose sugar (forming the aglycone isorhapontigenin) leads to a complete loss of activity against CBH I, highlighting a critical structure-activity relationship [1].
How can I confirm a mixed inhibition mechanism in my experiments? The primary method is through steady-state enzyme kinetics:
What are common pitfalls when characterizing enzyme inhibition?
The table below outlines common problems you might encounter and their specific solutions.
| Issue & Symptoms | Potential Causes | Recommended Solutions & Preventive Measures |
|---|
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH [1] [2]
Developing a robust HPLC method for this compound involves several key steps. The following workflow outlines the core process from initial setup to final validation.
Key Methodological Notes:
For regulatory work, such as pharmaceutical analysis, the method must be validated. The table below summarizes the core validation parameters and typical acceptance criteria based on ICH guidelines [5].
| Validation Parameter | Objective | Typical Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of impurities/degradants. | Baseline separation of this compound from all known impurities and degradants. Peak purity confirmed by PDA or MS [5]. |
| Accuracy | Closeness of measured value to true value. | Recovery of 98–102% for API; sliding scale for impurities (e.g., 90–107% for 0.1% impurity) [5]. |
| Precision | Degree of scatter in repeated measurements. | Repeatability: RSD < 2.0% for assay [5]. |
| Linearity | Ability to obtain results proportional to analyte concentration. | Correlation coefficient (r) > 0.999 [5]. |
| Range | Interval between upper and lower concentration levels. | From LOQ to 120% of test concentration [5]. |
| LOD/LOQ | Detection/Quantitation limits. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [5]. |
What is Isorhapontin and what are its known natural sources? this compound is a stilbenoid, a type of polyphenolic compound. In plants, it often exists as a glycoside (a sugar-bound form) and serves as a defensive compound against stressors like fungal pathogens and UV light [1]. Its aglycone form (without the sugar) is known as isorhapontigenin [2] [1].
The primary natural source identified for this compound is the bark of conifer trees, specifically:
Choosing and optimizing the right extraction method is crucial for maximizing yield. The table below summarizes key parameters from recent studies.
| Extraction Method | Optimal Solvent | Key Operational Parameters | Reported Yield/Content | Key Advantages |
|---|
| Hydrodynamic Cavitation (HC) [3] | Water | • Processed with a pilot-scale Venturi reactor. • Specific details like temperature/time are process-dependent. | Total extraction yield from Norway spruce bark: 141.97 mg/g dw (Total phenols: 75.71-108.11 mg GAE/g) [3] | • High efficiency and yield. • Uses only water (green). • Rapid, low-energy, and easily scalable. | | Shaking-Assisted Extraction [4] | DES (ChCl:Fru 1:2 + 30% water) | • Temp.: 10°C • Time: 30 min • Speed: 500 rpm • Sample/Solvent: 30 mg sample per 300 mg DES | Method showed higher efficiency than conventional solvents (ethanol, methanol, water) for extracting polyphenols, including this compound [4]. | • Green solvent (low environmental impact). • Effective at low temperatures, preserving heat-sensitive compounds. | | Hot Water Extraction [1] | Water | • Temperature ~100°C. • Used for pilot-scale extraction of industrial bark. | Total stilbenoid content in industrial bark: 22 mg/g dw (winter) vs. 1-3 mg/g dw (summer) [1]. | • Simple and solvent-free. • Effective for stilbene glucosides. • Easily integrated into industrial processes. | | Conventional Solvent Extraction [2] [5] | Ethyl Acetate | • Used in sequential solvent-solvent separation after initial extraction [2]. • Maceration or Soxhlet [5]. | The ethyl acetate fraction of E. globulus leaf extract showed significant AChE inhibition, leading to this compound isolation [2]. | • Well-established and widely accessible technology. • Good selectivity for medium-polarity compounds. |
DES Preparation Guide: The effective Deep Eutectic Solvent (DES) from the shaking-assisted method is prepared by mixing Choline Chloride (HBA) and D-(-)Fructose (HBD) at a molar ratio of 1:2. Once mixed, 30% w/w of water is added to reduce the viscosity and improve extraction efficiency [4].
Beyond the core method, several factors dramatically impact your final yield of this compound.
1. Raw Material Selection and Seasonality The geographical and biological source of your bark is paramount. Research on Norway spruce shows:
2. Post-Harvest Handling and Processing
Q: My extraction yield of this compound is lower than expected. What could be the reason?
Q: How can I make my extraction process more environmentally friendly (greener) without sacrificing yield?
Q: The chemical profile of my bark extracts seems inconsistent between batches. How can I improve reproducibility?
The following diagram outlines a logical workflow for planning and optimizing an this compound extraction project, integrating the key factors discussed above.
The primary stability challenge for isorhapontin is photosensitivity. Exposure to light, particularly UV and fluorescent light, causes its degradation through isomerization and cyclization [1] [2].
The table below summarizes the key stability findings from experimental studies.
| Stress Factor | Experimental Conditions | Observation & Impact on Stability | Source |
|---|---|---|---|
| Fluorescent Light | Methanol solution, 2 weeks at room temperature | This compound: More stable than resveratrol. Isorhapontigenin: More stable than piceatannol [2]. | [2] |
| UVA Irradiation | Ethanolic bark extracts | Induces cyclization to phenanthrene derivatives; increases radical scavenging activity but decreases capacity to prevent lipid oxidation [1]. | [1] |
| Dark Storage | Methanol solution, 2 weeks at -20°C | Excellent stability: Recovery of 97-101% for this compound and other stilbenes [2]. | [2] |
Here is a validated methodology for assessing this compound stability in your laboratory, based on published studies.
This protocol is ideal for fundamental stability studies in simple matrices like standard solutions.
This method is more robust and suitable for complex samples, such as stability assessments in plasma or tissue homogenates.
The workflow for conducting these stability assessments is outlined below.
Q1: My this compound solution shows unexpected new peaks in HPLC. What happened? This is a classic sign of degradation, most likely due to light exposure [2]. The new peaks could be:
Q2: How should I store this compound for long-term stability? For maximum stability, follow these guidelines derived from experimental data:
Q3: Why is my this compound more stable than my colleague's resveratrol under the same lab conditions? This is expected behavior. This compound has a methoxy substituent on its structure, which creates steric hindrance and makes it more resistant to trans-cis isomerization compared to resveratrol [2]. Your observation is consistent with published comparative stability tests [2].
Q4: Can I use bark extracts directly for my antimicrobial assays, and how does stability affect this? Yes, spruce bark extracts rich in this compound and other stilbenes show antimicrobial activity [1]. Interestingly, UVA-induced modification of these extracts, which degrades the original stilbenes, has been reported to maintain or even slightly increase antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli [1]. This suggests that some degradation products may also be bioactive.
The table below summarizes the fundamental solvent and handling information for Isorhapontin, which is crucial for planning your experiments.
| Property | Details |
|---|---|
| Molecular Formula | C₂₁H₂₄O₉ [1] [2] [3] |
| Molecular Weight | 420.41 g/mol [1] [2] [4] |
| CAS Number | 32727-29-0 [1] [2] [4] |
| Appearance | Solid; Yellow to brown [1] [2] |
| Recommended Storage | -20°C [1] [5] [2] |
| Solubility (DMSO) | 100 mg/mL (237.86 mM) [1] |
| Other Solvents | Slightly soluble in Acetone; DMSO (Slightly) [2] |
For in-vivo studies, one supplier provides a detailed protocol for preparing a working solution of this compound. The method below uses 10% DMSO + 90% Corn Oil to achieve a clear solution suitable for animal administration [1].
For analysis, a recent 2025 study developed a reliable HPLC-UV method for quantifying this compound's aglycone (metabolite Isorhapontigenin) in biological matrices like plasma and tissue homogenates [6].
What is the solubility of this compound in DMSO? this compound is highly soluble in DMSO, with a solubility of 100 mg/mL or 237.86 mM. Note that the solution may require ultrasonic treatment to dissolve and that hygroscopic DMSO can impact solubility, so it is best to use a newly opened container [1].
How should I store this compound? It is recommended to store this compound powder at -20°C. Once dissolved, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. To prevent product inactivation from repeated freeze-thaw cycles, it is advisable to prepare aliquots [1].
What safety precautions should I take when handling this compound? this compound has warning pictograms (GHS09) and hazard statements indicating it is very toxic to aquatic life with long-lasting effects (H400, H410). It may also cause organ damage through prolonged or repeated exposure (H372). Always refer to the Safety Data Sheet (SDS) for complete handling and personal protective equipment (PPE) information [4].
The following diagram outlines a general workflow for preparing and administering this compound in an in-vivo context, based on the available protocol.
Common Issues and Solutions:
The table below summarizes the key bioactivities of isorhapontigenin and the associated assays as reported in recent literature. This can help you quickly identify which assays are relevant to your research and where interference might occur.
| Bioactivity | Reported Assays & Findings | Potential Interference / Key Mechanism |
|---|---|---|
| Anti-virulence (S. aureus) | Hemolytic activity assay; Cell viability (MTT) on BEAS-2B/L-02/RAW264.7 cells; In vivo skin abscess & pneumonia models [1]. | Targets MgrA virulence regulator; non-bactericidal (MIC >128 µg/mL); directly binds MgrA, inhibiting promoter binding [1]. |
| Neuroprotective (Anti-Alzheimer's) | D-gal-induced AD rat models; in vitro SH-SY5Y cells; Oxidative stress markers (MDA, catalase); Synaptic density analysis [2]. | Acts on AD/oxidative phosphorylation/apoptosis/TNF pathways; reduces TNF-α & IL-1β; protects mitochondrial ultrastructure [2]. |
| Anti-cancer | Network pharmacology (ADME, GO, KEGG); Molecular docking (e.g., COX-1 receptor) [3]. | Predicted to work via immune system and cancer pathways; docking scores: -8.2 (6Y3C), -8.4 (1CX2) [3]. |
| General Cell Viability | MTT cell proliferation/cytotoxicity assay kit [1]. | Confirm compound non-toxicity to assay cells (e.g., BEAS-2B, L-02) before attributing effects to other mechanisms [1]. |
Here are specific issues you might encounter and recommended controls to ensure your results are reliable.
Problem 1: False Positive/Negative in Cell-Based Viability or Cytotoxicity Assays
Problem 2: Off-Target Effects in Anti-Virulence or Anti-Inflammatory Assays
hla and spa in S. aureus) to confirm that the effect aligns with the proposed mechanism [1].Problem 3: Low Bioavailability in In Vivo Models
This is a detailed methodology for assessing the anti-virulence activity of isorhapontigenin against S. aureus, based on published work [1].
Hemolytic Activity Assay
Direct Target Engagement (Thermal Shift Assay)
Functional Target Inhibition (Electrophoretic Mobility Shift Assay - EMSA)
hla gene.The following diagrams, created with Graphviz, illustrate the key molecular mechanisms of isorhapontigenin.
Diagram 1: Isorhapontigenin Inhibits S. aureus Virulence This diagram shows how isorhapontigenin blocks the production of toxins in S. aureus by targeting the MgrA protein.
Diagram 2: Isorhapontigenin in Neuroprotection & Cancer This diagram outlines the multi-target effects of isorhapontigenin in Alzheimer's disease and cancer models.
The following table synthesizes the comparative data available in the search results.
| Feature/Aspect | Isorhapontigenin (ISO) | Resveratrol (RSV) |
|---|---|---|
| Chemical Structure | 3'-O-methylated analog of resveratrol (a methoxylated derivative) [1] [2] | 3,5,4'-trihydroxy-trans-stilbene [3] [4] |
| Key Advantages | Superior oral bioavailability & pharmacokinetic profiles; Rapid absorption; Enhanced potency in some studies [1] [2] | Broad, well-documented biological activities; Extensive safety data from human trials [3] [5] |
| Anti-inflammatory Activity | Suppresses inflammation, proliferation, migration & invasion of RA-FLS; Targets FDPS, inhibiting AKT/ERK1/2 pathways [1] | General anti-inflammatory effects; Modulates NF-κB and other signaling pathways [3] [6] |
| Anticancer Activity | Inhibits proliferation, migration, invasion in various cancer models (e.g., bladder cancer); suppresses urothelial cancer invasion [1] [7] | Affects cancer development stages (initiation, promotion, progression); anti-mutagenic, anti-inflammatory [3] |
| Pharmacokinetics (Pre-clinical) | ~2-3x higher oral bioavailability vs. RSV; Higher C~max~/Dose & AUC/Dose; Favorable profiles with repeated dosing [2] | Low oral bioavailability due to rapid metabolism; short systemic circulation time [3] [8] [2] |
| Therapeutic Potential | Promising candidate for rheumatoid arthritis, cancer, COPD; potential for drug development [1] [2] [7] | Widely studied for cardioprotection, neuroprotection, metabolic syndrome; limited clinical efficacy in some areas (e.g., obesity) [3] [5] [9] |
For research and development purposes, here is a detailed breakdown of key experimental findings and methodologies.
A direct pre-clinical comparative study in Sprague-Dawley rats provided quantitative data on the pharmacokinetic advantages of ISO [2].
Cmax/Dose, AUC/Dose, and oral bioavailability (F) approximately two to three folds greater than those of resveratrol [2].A 2025 study investigated the specific anti-inflammatory mechanism of ISO in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) [1].
The following diagram illustrates the core anti-inflammatory signaling pathway identified in this study.
A 2021 study biosynthesized several resveratrol derivatives and evaluated their anti-inflammatory effects, providing a direct comparison of potency [10].
While direct antifungal efficacy data is lacking, studies show Isorhapontigenin (ISO) has significant pharmacokinetic advantages over its analog, resveratrol. The table below summarizes key comparative data from pre-clinical studies in Sprague-Dawley rats [1] [2].
| Pharmacokinetic Parameter | Isorhapontigenin (ISO) | Resveratrol | Significance |
|---|---|---|---|
| Dose-normalized Maximal Plasma Concentration (Cmax/Dose) | Higher | Lower | ~2-3 times greater for ISO, indicating more efficient absorption [1]. |
| Dose-normalized Plasma Exposure (AUC/Dose) | Higher | Lower | ~2-3 times greater for ISO, suggesting greater systemic exposure [1]. |
| Oral Bioavailability (F) | Higher | Lower | ~2-3 times greater for ISO, highlighting its superior therapeutic potential [1]. |
| Impact of Repeated Dosing | No significant alteration in major pharmacokinetic parameters | Information not highlighted | Suggests stable, predictable exposure with repeated use [1]. |
The superior pharmacokinetic data for ISO was established through the following methodology [1]:
Although direct antifungal data is unavailable, research indicates other biological activities of ISO and its structural relatives that are relevant for drug development:
The absence of specific data on ISO's antifungal efficacy presents a clear opportunity for further investigation. The diagrams below outline a potential experimental workflow and the general mechanism of action of stilbene compounds.
To conclusively establish ISO's antifungal profile, researchers can focus on:
It's helpful to first distinguish between the compound you asked about and the one most frequently discussed in the scientific literature:
| Compound | Relationship | Key Characteristics |
|---|---|---|
| This compound [1] | The glucoside form; a glycoside molecule. | Found in spruce species (Picea abies, Picea sitchensis) and Eucalyptus globulus leaves [2] [1]. |
| Isorhapontigenin [1] | The aglycone core structure; the active metabolite. | A stilbenoid, analog of resveratrol, with a methoxy group [3] [4] [1]. Studied for anti-inflammatory, anticancer, and neuroprotective properties [3] [5]. |
This compound is metabolized in the body to isorhapontigenin [6]. Most pharmacokinetic and mechanistic studies focus on Isorhapontigenin due to its biological activity.
Although a validated method for this compound is not detailed, the following techniques are standard for identifying and quantifying stilbenes like isorhapontigenin and its glycosides. A validation method for this compound would likely build upon these protocols.
Here is a generalized experimental workflow for analyzing these compounds, from sample preparation to data analysis:
Since a fully validated method is not publicly available, you would typically need to develop and validate one in-house. Here is a path you can follow:
To find a specifically validated method, you may need to search specialized regulatory databases or contact standards organizations directly.
The following table summarizes the key biological activities and primary molecular mechanisms of Isorhapontigenin compared to other well-known stilbenoids, based on recent experimental data.
| Stilbenoid | Key Biological Activities (Experimental Evidence) | Primary Molecular Targets & Mechanisms (Cited Studies) |
|---|---|---|
| Isorhapontigenin (ISO) | Anti-cancer [1] [2], Anti-inflammatory [1] [3], Antioxidant [3], Neuroprotective [1], Antimicrobial [1] | Targets AKT1 [4], inhibits NF-κB p65 phosphorylation [3], activates Nrf2 pathway [3], modulates COX-1/2 (docking scores: -8.2 to -8.4) [1] |
| Resveratrol | Anti-cancer [5], Anti-inflammatory [5] [6], Antioxidant [5] [6], Cardioprotective [5], Neuroprotective [5] | Activates Nrf2 pathway [6], inhibits NF-κB & MAPK signaling [6], inhibits COX-1/2 [6] |
| Pterostilbene | Anti-cancer [5], Anti-inflammatory [5] [6], Antioxidant [5] [6], Antimicrobial [5] | Activates Nrf2/HO-1 pathway [6], reduces pro-inflammatory cytokines (IL-6, TNF-α) [6]; noted for higher bioavailability than resveratrol [5] [6] |
| Gnetin C | Anti-cancer (particularly prostate & breast) [7], Immunostimulating [7] | Inhibits MTA1 pathway [7], acts as potent allosteric inhibitor of AKT1 [7]; reported to have six times better bioavailability than trans-resveratrol [7] |
| Piceatannol | Anti-cancer [5], Antioxidant [5], Anti-inflammatory [5] | Inhibits NF-κB activation [8] |
For your experimental work, here are summaries of key methodologies used to generate the data cited above.
Cell Viability, Migration, and Invasion Assays (for ISO in Bladder Cancer) [2]:
Molecular Docking Analysis (for ISO) [1]:
Transcriptome Analysis (for ISO in Bladder Cancer) [2]:
Anti-inflammatory Study (for ISO in Acute Lung Injury) [3]:
The diagram below summarizes the core molecular pathways through which Isorhapontigenin exerts its anti-cancer and anti-inflammatory effects, based on the cited research.
The experimental data indicates that Isorhapontigenin is a promising stilbenoid, particularly for anti-cancer and anti-inflammatory applications. Its efficacy is linked to the modulation of critical pathways like PI3K/AKT, NF-κB, and Nrf2.
The following table summarizes the key therapeutic areas and mechanisms of action for Isorhapontigenin (ISO) identified in recent research.
| Therapeutic Area | Key Findings & Proposed Mechanisms | Experimental Models |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Inhibits cell proliferation, induces cell cycle arrest. Downregulates CCND1, CDK2, PIK3CA, RELA genes. Acts via PI3K/NF-κB signaling pathway [1] [2]. | In vitro PC9 lung cancer cells [1] [2]. |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Reduces oxidative stress and neuroinflammation. Protects mitochondrial and neuronal integrity. Acts via AD, oxidative phosphorylation, apoptosis, and TNF signaling pathways [3]. | D-galactose-induced AD rat models; SH-SY5Y cells [3]. |
| Anti-Inflammatory Effects | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Inhibits COX-2 and iNOS production. Suppresses NF-κB and MAPK signaling pathways [4]. | LPS-stimulated RAW 264.7 macrophages [4]. |
| Broad Anti-Cancer & Other Effects | Anti-cancer, anti-oxidant, anti-obesity, anti-diabetic, antimicrobial effects. Works via diverse immune and cancer signaling pathways [5] [6]. | Literature review and computational insights [5] [6]. |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
1. Network Pharmacology, Molecular Docking, and In Vitro Validation (NSCLC Study) [1] [2] This study used an integrated approach to identify ISO's mechanism in non-small cell lung cancer.
CCND1, CDK2, PIK3CA, and RELA were measured using quantitative real-time PCR [1] [2].2. In Vivo and In Vitro Neuroprotection Assay (Alzheimer's Disease Study) [3]
3. Anti-Inflammatory Assay in Macrophages [4]
A recent study developed a simple and reliable HPLC-UV method to quantify ISO in biological matrices, which is useful for pharmacokinetic and tissue distribution studies [7].
The diagram below synthesizes the core signaling pathways through which Isorhapontigenin exerts its documented effects, particularly in cancer and inflammation.
The compiled data suggests that Isorhapontigenin is a multi-targeting natural compound.
The table below summarizes the quantitatively reported IC₅₀ value for Isorhapontin from a scientific study.
| Bioactive Compound | Target | IC₅₀ Value | Type of Inhibition | Inhibition Constant (Kᵢ) | Source/Reference |
|---|---|---|---|---|---|
| This compound | Xanthine Oxidase (XO) | 70.0 µM | Competitive | 19.1 µM | Planta Med. 2001 [1] |
| This compound | Monoamine Oxidase A (MAO-A) | Not Inhibitory (in this study) | — | — | Planta Med. 2001 [1] |
For researchers to evaluate and replicate these findings, here are the key methodological details from the study:
The following diagram illustrates a generalized workflow for the discovery of bioactive natural products, which encompasses the methodology used in the cited this compound study.
The table below summarizes the quantitatively studied biological activities of Isorhapontin from recent scientific literature.
| Biological Activity | Experimental Model/Assay | Key Quantitative Findings | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Insecticidal Activity | In vitro acetylcholinesterase (AChE) inhibition assay | IC₅₀ = 12.6 μM (competitive inhibition) | Binds to the active site of AChE, preventing neurotransmitter breakdown [1]. | [1] |
| Antifungal Defense | In vitro fungal growth inhibition assay; Norway spruce | Extracts from STS-overexpressing spruce (high in tetrahydroxystilbenes like this compound) significantly inhibited fungal growth [2]. | Part of a constitutive and inducible defense mechanism in plants; specific molecular mechanism not detailed [2]. | [2] |
| Natural Abundance & Variation | GC-MS/FID analysis of Norway spruce bark | Content varies widely: 70-110 mg/g dry weight in fresh inner bark; 1-22 mg/g in industrial bark, depending on season [3]. | Biosynthesis in plants is influenced by provenance, season, and environmental stress [3] [4] [5]. | [3] |
The most detailed mechanistic and quantitative data for this compound currently available is for its insecticidal activity via acetylcholinesterase (AChE) inhibition. Here is the methodology from that study [1]:
This experimental workflow illustrates the process from natural product isolation to mechanistic studies, as shown in the following diagram:
The current evidence for this compound's bioactivity is promising but preliminary. The direct, quantitative data primarily covers insecticidal and antifungal effects. Research also frequently notes that stilbenes, as a class, are associated with antioxidant, anti-inflammatory, and potential anticancer activities [6] [5], but specific quantitative data for this compound in these areas is not provided in the search results.
To build a more complete comparison guide, you may need to:
For your research, understanding a validated experimental protocol is crucial. The following workflow and table summarize a reliable High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method developed for quantifying isorhapontigenin (the aglycone of this compound) in biological samples [1].
The table below provides the detailed chromatographic conditions for this assay:
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and 0.1% (v/v) Formic Acid |
| Gradient Duration | 17 minutes |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 μL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL [1] |
While a direct comparison is not available, here are the specific quantitative findings for different spruce species from the literature:
| Spruce Species | Tissue | This compound Level | Notes |
|---|---|---|---|
| Sitka Spruce (Picea sitchensis) | Root collar bark | 15–50 mg/g fresh weight | Measured as the glycoside (this compound) [2]. |
| Norway Spruce (Picea abies) | Bark | Varies significantly | Storage conditions greatly impact levels; winter storage preserved 61% more monomeric stilbenoids than summer [3]. |
The biosynthesis pathway in spruce involves the formation of resveratrol, which is then modified through hydroxylation, O-methylation, and O-glucosylation to produce this compound [4].